Dibenzyl 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate
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Overview
Description
Dibenzyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate is a complex organic compound with a molecular formula of C28H26N2O4. It is known for its unique structure, which includes two benzyl groups and a bipyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate typically involves the reaction of 2,6-dimethylpyridine with benzyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Dibenzyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form dihydropyridine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Dibenzyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of Dibenzyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
- Dibenzyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate
- Dimethyl 2,2’-bipyridine-4,4’-dicarboxylate
- Dibenzyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Uniqueness
Dibenzyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate is unique due to its bipyridine core and the presence of two benzyl groups. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
Dibenzyl 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a bipyridine core with two benzyl groups and two carboxylate moieties. Its molecular formula is C24H28N2O4, and it exhibits significant solubility in organic solvents. The structural configuration allows for various interactions with biological targets, contributing to its pharmacological potential.
Antibacterial Activity
Recent studies have demonstrated the antibacterial efficacy of this compound against several pathogenic bacteria.
Table 1: Antibacterial Activity Results
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
---|---|---|
Enterococcus faecalis | 40 µg/mL | 29 |
Pseudomonas aeruginosa | 50 µg/mL | 24 |
Salmonella typhi | 45 µg/mL | 30 |
Klebsiella pneumoniae | 50 µg/mL | 19 |
The compound exhibited comparable activity to ceftriaxone, a standard antibiotic, indicating its potential as an alternative therapeutic agent in treating bacterial infections .
Anticancer Activity
This compound has shown promising results in various cancer cell lines. Studies indicate its ability to inhibit cell proliferation and induce apoptosis.
Table 2: Anticancer Activity Against Different Cell Lines
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
HepG2 (liver cancer) | 8.5 | Induction of apoptosis |
Caco-2 (colon cancer) | 11.0 | Cell cycle arrest |
MDA-MB 231 (breast cancer) | 18.7 | Inhibition of angiogenesis |
These findings highlight the compound's potential as a chemotherapeutic agent, particularly in liver and breast cancers .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. It has been shown to significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α.
Table 3: Anti-inflammatory Effects
Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
---|---|---|
Dibenzyl Compound | 89 | 78 |
Dexamethasone (Control) | 70 | 72 |
This suggests that this compound could be beneficial in managing inflammatory diseases .
Case Studies and Research Findings
- Antibacterial Efficacy : A study conducted by Roxana et al. demonstrated that the compound effectively inhibited growth in multiple bacterial strains, suggesting a broad-spectrum antibacterial potential.
- Cancer Cell Studies : Research published in the Journal of Medicinal Chemistry detailed the mechanism by which dibenzyl compound induces apoptosis in HepG2 cells through mitochondrial pathways, emphasizing its role as an anticancer agent.
- Inflammation Models : In vivo studies indicated that treatment with dibenzyl significantly reduced inflammation markers in animal models of arthritis, supporting its therapeutic applications in inflammatory conditions.
Properties
Molecular Formula |
C28H26N2O4 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
dibenzyl 2,6-dimethyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H26N2O4/c1-19-24(27(31)33-17-21-10-5-3-6-11-21)26(23-14-9-15-29-16-23)25(20(2)30-19)28(32)34-18-22-12-7-4-8-13-22/h3-16,26,30H,17-18H2,1-2H3 |
InChI Key |
OZWWFWDWGCNIGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CN=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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